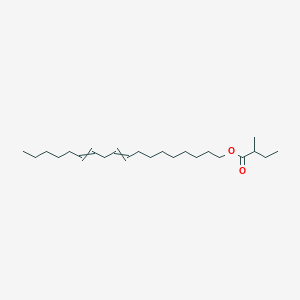

octadeca-9,12-dienyl 2-methylbutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

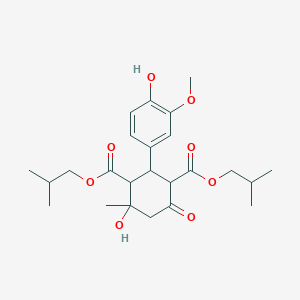

Octadeca-9,12-dienyl-2-methylbutanoat ist eine organische Verbindung mit der Summenformel C23H42O2. Es ist ein Ester, der aus der Reaktion von Octadeca-9,12-diensäure mit 2-Methylbutansäure entsteht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Octadeca-9,12-dienyl-2-methylbutanoat beinhaltet typischerweise die Veresterung von Octadeca-9,12-diensäure mit 2-Methylbutansäure. Die Reaktion wird in der Regel von einem sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktionsbedingungen beinhalten oft das Rückflussieren der Reaktanten in einem organischen Lösungsmittel wie Toluol oder Dichlormethan, um den Veresterungsprozess zu erleichtern .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Octadeca-9,12-dienyl-2-methylbutanoat groß angelegte Veresterungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und nutzen oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsmethoden wie Destillation und Kristallisation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-9,12-dienyl 2-methylbutanoate typically involves the esterification of octadeca-9,12-dienoic acid with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Octadeca-9,12-dienyl-2-methylbutanoat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Doppelbindungen in der Verbindung können oxidiert werden, um Epoxide oder Diole zu bilden.

Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Osmiumtetroxid.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind typische Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Epoxide, Diole.

Reduktion: Alkohole.

Substitution: Amide, Ether.

Wissenschaftliche Forschungsanwendungen

Octadeca-9,12-dienyl-2-methylbutanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potentiellen antimikrobiellen Eigenschaften.

Medizin: Wird auf seine potentiellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.

Industrie: Wird bei der Herstellung von biobasierten Materialien und als Bestandteil in Spezialchemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von Octadeca-9,12-dienyl-2-methylbutanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So könnte seine antimikrobielle Aktivität auf seine Fähigkeit zurückzuführen sein, bakterielle Zellmembranen zu stören. In entzündungshemmenden Anwendungen kann es die Produktion von proinflammatorischen Zytokinen durch Modulation von Signalwegen wie NF-κB hemmen .

Wirkmechanismus

The mechanism of action of octadeca-9,12-dienyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octadeca-9,12-diensäure: Ein Vorläufer bei der Synthese von Octadeca-9,12-dienyl-2-methylbutanoat.

Octadeca-9,12,15-triensäure: Eine weitere mehrfach ungesättigte Fettsäure mit ähnlichen chemischen Eigenschaften.

Ethyl-octadeca-9,12-dienat: Ein Ester mit ähnlichen strukturellen Merkmalen, aber einer anderen Alkylgruppe.

Einzigartigkeit

Octadeca-9,12-dienyl-2-methylbutanoat ist aufgrund seiner spezifischen Esterbindung und des Vorhandenseins von zwei Doppelbindungen in der Fettsäurekette einzigartig. Dieses Strukturmerkmal verleiht im Vergleich zu anderen ähnlichen Verbindungen eine einzigartige chemische Reaktivität und biologische Aktivität .

Eigenschaften

CAS-Nummer |

920957-55-7 |

|---|---|

Molekularformel |

C23H42O2 |

Molekulargewicht |

350.6 g/mol |

IUPAC-Name |

octadeca-9,12-dienyl 2-methylbutanoate |

InChI |

InChI=1S/C23H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-23(24)22(3)5-2/h9-10,12-13,22H,4-8,11,14-21H2,1-3H3 |

InChI-Schlüssel |

YAHRZLCYLZIWQR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)

![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)